alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol
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Overview
Description
Alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol is a chemical compound known for its unique structural and functional properties It is a derivative of phenol and is characterized by the presence of a chloro group, a hydroxyl group, and an imino group attached to a cresol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol typically involves the condensation reaction between 5-chloro-2-hydroxyaniline and O-cresol. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound donates electrons to neutralize reactive oxygen species, thereby preventing oxidative damage to cells.
Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol can be compared with other similar compounds, such as:
5-Chloro-2-hydroxyphenylacetamide: Similar in structure but lacks the imino group.
5-Chloro-2-hydroxyphenyl-5-oxopyrrolidine-3-carboxylic acid: Contains a pyrrolidine ring instead of a cresol backbone.
5-Chloro-2-hydroxyphenyl-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-ylpyrrolidin-2-one: Contains additional heterocyclic rings and exhibits higher antioxidant activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
1761-31-5 |
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Molecular Formula |
C13H10ClNO2 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
4-chloro-2-[(2-hydroxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H10ClNO2/c14-10-5-6-13(17)11(7-10)15-8-9-3-1-2-4-12(9)16/h1-8,16-17H |
InChI Key |
MECAZNFEEJTGNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)Cl)O)O |
Origin of Product |
United States |
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